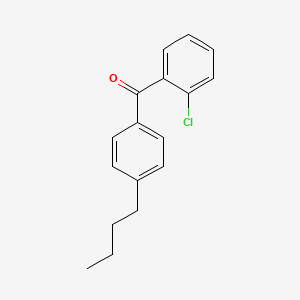

4-n-Butyl-2'-chlorobenzophenone

Descripción general

Descripción

4-n-Butyl-2’-chlorobenzophenone, also known as (4-butylphenyl)(2-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO. It is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a carbonyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Métodos De Preparación

4-n-Butyl-2’-chlorobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of butylbenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) in carbon disulfide (CS2). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and yield .

Industrial production methods often scale up this synthetic route, ensuring the reaction is carried out under controlled conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

4-n-Butyl-2’-chlorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming secondary alcohols.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like ammonia (NH3) for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-n-Butyl-2'-chlorobenzophenone is primarily utilized as an intermediate in organic synthesis. Its structure allows it to serve as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo electrophilic aromatic substitution reactions, making it a versatile precursor for further functionalization.

Key Reactions:

- Friedel-Crafts Acylation: This method is commonly employed to synthesize this compound from butylbenzene and 2-chlorobenzoyl chloride using aluminum chloride as a catalyst. The reaction proceeds through the formation of an acylium ion that attacks the aromatic ring, resulting in the desired product.

Photochemical Applications

Due to its photophysical properties, this compound is investigated for use as a photosensitizer and photoinitiator in polymerization processes. Its ability to absorb UV light makes it suitable for applications in coatings, adhesives, and inks where light-induced curing is required.

Photochemical Properties:

- The compound exhibits significant absorption in the UV region, which can be harnessed to initiate photochemical reactions. Its structural characteristics allow it to generate reactive species upon light exposure, facilitating polymerization processes.

Material Science

In materials science, this compound is explored for its potential use in developing advanced materials with specific optical properties. Its incorporation into polymers can enhance UV stability and improve the material's overall performance.

Applications in Materials:

- The compound's ability to absorb UV light can protect materials from degradation caused by sunlight exposure. This property is particularly valuable in outdoor applications where longevity and durability are critical.

Mecanismo De Acción

The mechanism of action of 4-n-Butyl-2’-chlorobenzophenone involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparación Con Compuestos Similares

4-n-Butyl-2’-chlorobenzophenone can be compared with other benzophenone derivatives, such as:

4-Chlorobenzophenone: Similar in structure but lacks the butyl group, which can affect its chemical properties and applications.

2-Aminobenzophenone:

4,4’-Dichlorobenzophenone: Has two chlorine atoms, which can enhance its reactivity in certain chemical reactions .

Actividad Biológica

4-n-Butyl-2'-chlorobenzophenone (CAS No. 64357-55-7) is an organic compound belonging to the benzophenone family, characterized by its two benzene rings linked by a carbonyl group. This compound has garnered attention in various fields, particularly in biological research, due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and applications.

- Molecular Formula : C17H17ClO

- Molecular Weight : 284.77 g/mol

- Structure : The compound features a butyl group and a chlorine atom attached to the benzophenone core, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural similarity with other benzophenone derivatives. These compounds can interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways.

Target Interactions

- Enzyme Inhibition : Benzophenone derivatives have been shown to inhibit specific enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : The compound may act as a receptor antagonist or agonist, affecting cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzophenones possess significant antimicrobial properties. For example, research highlighted the effectiveness of certain benzophenone derivatives against various bacterial strains, suggesting that this compound could similarly exhibit antimicrobial effects.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays have shown that certain benzophenone derivatives can induce apoptosis in cancer cell lines. Preliminary findings suggest that this compound may also inhibit tumor growth through similar mechanisms .

Case Studies and Research Findings

Applications in Research and Industry

This compound serves multiple purposes across different fields:

- Pharmaceutical Development : The compound is explored for its potential as a lead molecule in drug development due to its bioactive properties.

- Agricultural Chemistry : Its derivatives are studied for use as agrochemicals with antimicrobial properties.

- Material Science : Used in producing polymers and coatings that require specific chemical characteristics.

Propiedades

IUPAC Name |

(4-butylphenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQNAVSVKINOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612484 | |

| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-55-7 | |

| Record name | (4-Butylphenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.